molecular formula C13H16N4OS B2719333 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448136-37-5

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2719333
CAS RN: 1448136-37-5
M. Wt: 276.36
InChI Key: AUQCRPGUZDVRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In recent years, CP-690,550 has gained attention for its potential use in the treatment of various types of cancer.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

Urea derivatives have been studied for their ability to form hydrogels, with the rheology and morphology of these gels being influenced by the identity of anions. This capability is significant for developing materials with tunable physical properties for potential applications in biomedicine and materials science. The study by Lloyd and Steed (2011) demonstrated how different acids can protonate a gelator, affecting the gel's physical characteristics, including its elastic storage modulus (Lloyd & Steed, 2011).

Binding Affinity of Urea Derivatives

Research into non-racemic atropisomeric (thio)ureas has revealed their neutral enantioselective anion receptor capabilities for amino acid derivatives, highlighting the nuanced interactions between chemical structure and binding efficacy. This finding is pivotal in the context of understanding molecular recognition and could influence the design of new catalysts and receptors in synthetic chemistry (Roussel et al., 2006).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, showing cytokinin-like activity that often exceeds that of adenine compounds. This research is crucial for agricultural science, offering insights into how synthetic compounds can influence plant growth and development (Ricci & Bertoletti, 2009).

Antibacterial and Anticancer Applications

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, derived from urea, have shown promising antibacterial activity. This underscores the potential of urea derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Physico-Chemical Properties

Research on pyrazole derivatives has extended into the synthesis, characterization, and exploration of their electronic structure and physico-chemical properties. These studies are fundamental to the development of novel compounds with potential applications in cancer therapy and photovoltaic systems, demonstrating the broad applicability of urea and pyrazole derivatives in both medicine and renewable energy solutions (Thomas et al., 2019).

properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-17-11(9-4-5-9)7-10(16-17)8-14-13(18)15-12-3-2-6-19-12/h2-3,6-7,9H,4-5,8H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQCRPGUZDVRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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